molecular formula C17H16N2O3S2 B2386543 N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide CAS No. 881777-74-8

N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide

Cat. No.: B2386543
CAS No.: 881777-74-8
M. Wt: 360.45
InChI Key: KOBZIFOGQYSVFN-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide is a compound belonging to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

The compound N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide, also known as N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide, primarily targets the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

The compound interacts with the COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation . The compound’s mode of action is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs), which also inhibit COX enzymes .

Biochemical Pathways

By inhibiting the COX enzymes, the compound disrupts the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation, pain perception, and fever generation . By blocking this pathway, the compound can reduce these responses .

Pharmacokinetics

Like other nsaids, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the compound’s action is the reduction of inflammation . By inhibiting the COX enzymes and disrupting the arachidonic acid pathway, the compound prevents the production of prostaglandins, thereby reducing inflammation . This can alleviate symptoms such as pain, swelling, and fever associated with inflammatory conditions .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption and metabolism, potentially altering its effectiveness . Additionally, factors such as pH and temperature can impact the stability of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide typically involves the coupling of substituted 2-aminobenzothiazoles with tosylacetamide derivatives. One common method includes the reaction of 2-aminobenzothiazole with tosyl chloride in the presence of a base such as triethylamine, followed by the addition of 4-methylbenzoyl chloride . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-tosylacetamide
  • N-(4-chlorobenzo[d]thiazol-2-yl)-2-tosylacetamide
  • N-(4-nitrobenzo[d]thiazol-2-yl)-2-tosylacetamide

Uniqueness

N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide is unique due to the presence of the 4-methyl group on the benzothiazole ring, which enhances its biological activity and selectivity. This modification improves its binding affinity to molecular targets, making it a more potent compound compared to its analogs .

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-11-6-8-13(9-7-11)24(21,22)10-15(20)18-17-19-16-12(2)4-3-5-14(16)23-17/h3-9H,10H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBZIFOGQYSVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(C=CC=C3S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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